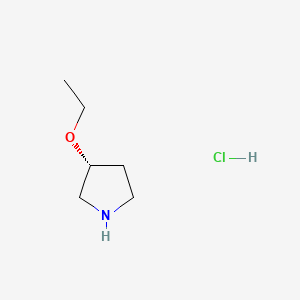

(R)-3-Ethoxy-pyrrolidine hydrochloride

Description

(R)-3-Ethoxy-pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the pyrrolidine ring and an R-configuration at the stereogenic center. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing enantiomerically pure drugs, particularly targeting neurological and metabolic disorders. Its structural rigidity and ether linkage contribute to unique physicochemical properties, such as moderate lipophilicity and resistance to hydrolysis under physiological conditions .

Propriétés

IUPAC Name |

(3R)-3-ethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSSBFJFGPYMNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Catalysts

-

Starting Material : L-hydroxyproline (a commercially available amino acid).

-

Catalysts : Methyl isobutyl ketone (MIBK) or cyclohexanone, which are cost-effective and non-toxic alternatives to traditional metal catalysts.

-

Temperature : 80–160°C, with optimal yields observed at 120–140°C.

-

Reaction Medium : A polar aprotic solvent such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

This method achieves a yield of 85–92% with high enantiomeric excess (≥98% ee), surpassing earlier approaches that relied on hazardous reagents like lead tetraacetate. The reaction mechanism involves intramolecular decarboxylation, where the catalyst facilitates the removal of CO₂ from L-hydroxyproline, yielding (R)-3-hydroxypyrrolidine (Table 1).

Table 1: Optimization of Decarboxylation Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–160 | 140 | 90 |

| Catalyst | MIBK, cyclohexanone | MIBK | 92 |

| Reaction Time (hours) | 4–24 | 12 | 88 |

Alkylation of (R)-3-Hydroxypyrrolidine

The hydroxyl group of (R)-3-hydroxypyrrolidine is substituted with an ethoxy moiety via a Williamson ether synthesis. This step introduces the ethoxy group while preserving the chiral integrity of the pyrrolidine ring.

Key Reaction Parameters

-

Alkylating Agent : Ethyl iodide (CH₃CH₂I), chosen for its reactivity and compatibility with polar aprotic solvents.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonate the hydroxyl group to form an alkoxide intermediate.

-

Solvent : Dimethylformamide (DMF) or acetonitrile, which stabilize the transition state and enhance reaction kinetics.

-

Temperature : 60–80°C, with prolonged heating (12–18 hours) to drive the reaction to completion.

The reaction proceeds via an Sₙ2 mechanism, where the alkoxide nucleophile displaces the iodide leaving group. This step typically achieves a yield of 75–85%, with minor racemization (<2%) due to the steric protection of the chiral center.

Hydrochloride Salt Formation

The final step involves converting the free base (R)-3-ethoxy-pyrrolidine into its hydrochloride salt to improve stability and solubility.

Procedure

-

The alkylated product is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Hydrogen chloride (HCl) gas is bubbled through the solution until precipitation is complete.

-

The resulting solid is filtered, washed with cold ether, and dried under vacuum.

This method yields a crystalline product with >99% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency, safety, and reproducibility. Continuous flow reactors are employed for the decarboxylation and alkylation steps, offering advantages over batch processes:

-

Enhanced Heat Transfer : Mitigates exothermic risks during alkylation.

-

Automated Quality Control : In-line analytics (e.g., IR spectroscopy) monitor reaction progress in real time.

-

Solvent Recycling : DMF and MIBK are recovered via distillation, reducing waste.

A representative industrial protocol is summarized in Table 2.

Table 2: Industrial Process Parameters

| Step | Reactor Type | Throughput (kg/h) | Purity (%) |

|---|---|---|---|

| Decarboxylation | Continuous flow | 5.2 | 98.5 |

| Alkylation | Packed-bed | 4.8 | 97.0 |

| Salt Formation | Crystallizer | 4.5 | 99.8 |

Reaction Optimization and Challenges

Stereochemical Integrity

Racemization during alkylation is minimized by:

Byproduct Formation

Major byproducts include:

-

Di-alkylated derivatives : Controlled by limiting ethyl iodide stoichiometry (1.1 equivalents).

-

Dehydrohalogenation products : Suppressed by avoiding excessive heating.

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

| Aspect | Traditional Method (Pre-2020) | Patent Method (CN112661687A) |

|---|---|---|

| Catalyst | Lead tetraacetate | MIBK/cyclohexanone |

| Yield (%) | 70–75 | 85–92 |

| Environmental Impact | High toxicity | Low waste generation |

Analyse Des Réactions Chimiques

Types of Reactions: ®-3-Ethoxy-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

®-3-Ethoxy-pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ®-3-Ethoxy-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the pyrrolidine ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (R)-3-Ethoxy-pyrrolidine hydrochloride and analogous pyrrolidine derivatives:

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index).

Physicochemical Properties

- Lipophilicity : The ethoxy group in this compound imparts higher lipophilicity (logP ~0.8) compared to the hydroxylated analogs (logP ~-1.2 for (R)-3-Hydroxypyrrolidine HCl), enhancing membrane permeability .

- Solubility : The hydrochloride salt form improves aqueous solubility (~50 mg/mL in water), though it remains less soluble than diol derivatives (e.g., cis-Pyrrolidine-3,4-diol HCl: >100 mg/mL) due to reduced polarity .

- Stability : The ether linkage in the ethoxy derivative is resistant to hydrolysis under acidic/basic conditions, unlike ester-containing analogs like Ethyl pyrrolidine-3-carboxylate HCl, which degrade readily in aqueous media .

Activité Biologique

(R)-3-Ethoxy-pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions that involve the formation of the pyrrolidine ring, which is known for its versatility in drug development. The ethoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various therapeutic applications. The synthesis typically involves chiral resolution methods to ensure the desired stereochemistry, which is critical for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Studies have shown that pyrrolidine derivatives can act as inhibitors of nNOS, which plays a significant role in neurovascular regulation and neurotransmission . This inhibition may contribute to potential neuroprotective effects.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The structural features of pyrrolidines are believed to enhance their interaction with microbial targets, leading to effective inhibition .

- Anticancer Activity : Research indicates that pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown promising results in reducing viability in lung adenocarcinoma models (A549 cells) while exhibiting low toxicity towards non-cancerous cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Neuroprotective Effects : A study investigated the effects of pyrrolidine derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death by modulating nitric oxide levels, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties of this compound against resistant bacterial strains. The compound exhibited notable inhibitory concentrations against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, highlighting its potential as a lead compound for antibiotic development.

- Cytotoxicity Testing : The anticancer properties were evaluated using the MTT assay on various cancer cell lines. The compound showed selective cytotoxicity against A549 cells while maintaining minimal toxicity towards normal human cells, indicating a favorable therapeutic index.

Q & A

Q. What are the optimized synthetic routes for (R)-3-Ethoxy-pyrrolidine hydrochloride?

The synthesis typically involves ethoxylation of pyrrolidine derivatives under controlled conditions. For example, ethoxylation of a pyrrolidine precursor (e.g., 3-hydroxy-pyrrolidine) using ethylating agents like ethyl bromide in the presence of a base (e.g., NaH) in anhydrous solvents (e.g., THF). The hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in a solvent like diethyl ether . Key parameters include reaction temperature (0–25°C), inert atmosphere, and purification via recrystallization.

Q. How is the enantiomeric purity of this compound validated?

Chiral analytical methods such as chiral HPLC (e.g., using Chiralpak® columns) or polarimetry are employed. For instance, comparing the optical rotation ([α]D) with literature values for the (R)-enantiomer ensures stereochemical integrity. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangement of substituents .

Q. What spectroscopic techniques characterize this compound?

- 1H/13C NMR : Peaks for the ethoxy group (δ ~1.2–1.4 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and pyrrolidine protons (δ ~1.8–3.5 ppm).

- FT-IR : Stretching vibrations for N–H (2500–3000 cm⁻¹) and C–O–C (1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (m/z) matching the molecular weight (e.g., ~179.6 g/mol for free base) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence biological activity?

The ethoxy group’s electron-donating nature enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with analogs (e.g., (R)-3-methoxy-pyrrolidine) using molecular docking (e.g., AutoDock Vina) reveal interactions with targets like serotonin receptors. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., (R)-enantiomer via chiral catalysts).

- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Catalysis : Use of Evans’ oxazaborolidine catalysts to achieve >99% enantiomeric excess (ee) .

Q. How is the compound’s stability assessed under physiological conditions?

- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H2O2) to identify degradation products .

Q. What in vitro models evaluate its pharmacological potential?

- Receptor Binding Assays : Radioligand displacement assays (e.g., [3H]-5-HT for serotonin receptors).

- Functional Assays : cAMP accumulation or calcium flux measurements in HEK293 cells expressing GPCRs .

Data Contradictions and Methodological Solutions

Q. How to address discrepancies in reported synthetic yields?

- Reproducibility Checks : Verify inert atmosphere integrity (Ar/N2) and reagent purity (e.g., ethyl bromide >99%).

- Scale-Up Adjustments : Optimize stirring efficiency and cooling rates for exothermic reactions .

Q. Conflicting biological activity How to validate hypotheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.